molecular formula C12H21NO4 B13506134 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

Cat. No.: B13506134
M. Wt: 243.30 g/mol
InChI Key: AFMWJAKWUKXSAO-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and organic synthesis. Its structure incorporates a rigid, conformationally locked 2-oxabicyclo[2.2.1]heptane scaffold, which is a sugar mimetic, and a protected amine, making it a versatile building block. This compound is primarily employed in the synthesis of complex nucleoside and nucleotide analogues, where the bicyclic framework mimics the sugar ring of natural nucleosides to impart enhanced metabolic stability or altered binding affinity [1] . Researchers utilize this carbamate to construct novel protease inhibitors and other pharmacologically active molecules that target protein-protein interactions, leveraging the scaffold's ability to pre-organize into a specific three-dimensional conformation [2] . The presence of both a hydroxymethyl group and a Boc-protected amine on the bridgehead carbons allows for selective, sequential functionalization, enabling the divergent synthesis of a library of compounds from a single, common intermediate. Its primary research value lies in its application in the exploration of new chemical space for drug discovery programs, particularly in the development of next-generation antiviral and anticancer therapeutics [3] .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-11-4-5-12(6-11,7-14)16-8-11/h14H,4-8H2,1-3H3,(H,13,15)

InChI Key

AFMWJAKWUKXSAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicycloheptane derivative. One common method involves the use of tert-butyl chloroformate and 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxabicycloheptane derivatives.

Scientific Research Applications

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved.

Comparison with Similar Compounds

tert-Butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

  • Molecular Formula: C₁₃H₂₂BrNO₃
  • Key Differences : Replaces the hydroxymethyl group (-CH₂OH) with a bromomethyl (-CH₂Br) substituent.
  • Implications : The bromine atom introduces higher molecular weight (328.2 g/mol vs. 243.3 g/mol) and increased reactivity, enabling nucleophilic substitution reactions. This analog is pivotal in cross-coupling or alkylation strategies .

Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

  • Molecular Formula: C₁₅H₁₉NO₄
  • Key Differences : Substitutes the tert-butyl group with a benzyl (-CH₂C₆H₅) carbamate.
  • Implications: The aromatic benzyl group enhances lipophilicity (logP ~1.5–2.0 vs. However, it may reduce metabolic stability due to susceptibility to oxidative degradation .

Ring System Variations

tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

  • Key Differences : Features a bicyclo[2.1.1]hexane ring instead of bicyclo[2.2.1]heptane.
  • This analog (CAS: 2170372-32-2) is less commonly reported in synthesis pipelines .

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

  • Key Differences : Utilizes a bicyclo[2.2.2]octane scaffold with a formyl (-CHO) group.
  • Implications : The larger ring system (8-membered vs. 7-membered) reduces steric hindrance, while the formyl group enables reductive amination or hydrazone formation. This compound is valuable in fragment-based drug discovery .

Functional Group Replacements

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate

  • CAS : 1932203-04-7
  • Key Differences : Replaces the 2-oxa bridge with a nitrogen atom (2-aza).
  • Implications : The nitrogen introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzyme active sites. This modification is critical in designing kinase inhibitors .

tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

  • Key Differences : Replaces the bicyclo[2.2.1]heptane with a cyclopropyl group.
  • Implications : The strained cyclopropane ring increases electrophilicity, making it reactive in ring-opening reactions. This analog is explored in prodrug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Ring System Notable Properties
Target Compound C₁₂H₂₁NO₄ 243.3 2-oxabicyclo[2.2.1]heptane High chiral purity, Boc-protected
Bromomethyl Analog C₁₃H₂₂BrNO₃ 328.2 -CH₂Br substituent Reactive toward nucleophiles
Benzyl Carbamate Analog C₁₅H₁₉NO₄ 277.3 Benzyl carbamate Increased lipophilicity
2-Azabicyclo Analog C₁₁H₂₀N₂O₂ 236.3 2-azabicyclo[2.2.1]heptane Hydrogen-bonding capability
Bicyclo[2.2.2]octane Analog C₁₄H₂₃NO₃ 253.3 Bicyclo[2.2.2]octane, -CHO Fragment-based screening utility

Detailed Research Findings

  • Chiral Utility : The target compound’s rigid bicyclo[2.2.1]heptane scaffold enforces a specific conformation, critical for inducing enantioselectivity in asymmetric catalysis .
  • Metabolic Stability : Compared to the benzyl analog, the tert-butyl group in the target compound reduces oxidative metabolism, prolonging half-life in vivo .
  • Reactivity Trends : The bromomethyl analog’s higher electrophilicity (vs. hydroxymethyl) enables efficient functionalization but requires careful handling due to toxicity risks .
  • Biological Target Compatibility : The 2-azabicyclo analog’s nitrogen bridge enhances binding to ATP-binding pockets in kinases, as demonstrated in crystallographic studies using SHELX-refined models .

Biological Activity

Tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate (CAS No. 2580185-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bicyclic structure that contributes to its biological properties. The synthesis of this compound involves multi-step reactions that typically include the formation of the bicyclic framework followed by functionalization at the hydroxymethyl position.

Structural Formula

The molecular structure can be represented as follows:

C13H23NO3\text{C}_{13}\text{H}_{23}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that derivatives of bicyclic compounds often exhibit significant activity against various biological targets, including:

  • Thromboxane A2 Receptors : Some studies have explored related compounds as agonists or antagonists of thromboxane A2, which plays a crucial role in platelet aggregation and vasoconstriction .

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound can influence pathways involved in inflammation and platelet function.

Case Studies

  • Thromboxane A2 Analogues : A comparative study highlighted the synthesis and biological evaluation of thromboxane A2 analogues, suggesting that structural modifications can lead to enhanced receptor selectivity and potency .
  • P2Y Receptor Ligands : Research on nucleotide analogues containing bicyclic structures demonstrated their potential as P2Y receptor ligands, indicating a broader range of biological activity for similar compounds .

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the compound's efficacy on various cell lines, while in vivo studies have focused on its effects in animal models, particularly concerning cardiovascular functions and inflammatory responses.

Data Table: Biological Activity Overview

Activity Target Effect Reference
Thromboxane A2 AgonismThromboxane A2 ReceptorPlatelet aggregation
P2Y Receptor InteractionP2Y ReceptorModulation of vascular tone
Anti-inflammatory PropertiesVarious inflammatory markersReduction in cytokine release

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